molecular formula C21H16N4O B4851831 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide

8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide

Cat. No. B4851831
M. Wt: 340.4 g/mol
InChI Key: TZPIUWHRKKKKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in many cellular processes, including cell growth, survival, and metabolism.

Mechanism of Action

8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide inhibits the PI3K signaling pathway by binding to the ATP-binding site of the PI3K enzyme and preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates downstream effectors of the PI3K pathway, such as Akt and mTOR. By inhibiting the PI3K pathway, 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide can block cell growth and induce apoptosis in cancer cells, as well as regulate glucose metabolism and autophagy.
Biochemical and Physiological Effects:
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. In insulin-sensitive tissues, it can regulate glucose metabolism and improve insulin sensitivity. It has also been shown to regulate autophagy and inflammation, and may have potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.

Advantages and Limitations for Lab Experiments

8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the PI3K pathway, and its effects can be easily measured using various assays and techniques. It is also relatively easy to synthesize and can be obtained from commercial sources. However, 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects may be cell type-specific. It also has a relatively short half-life and may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its role in regulating autophagy and inflammation, and its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to understand the cell type-specific effects of 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide and its interactions with other signaling pathways.

Scientific Research Applications

8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is widely used in scientific research to study the PI3K signaling pathway and its role in various cellular processes. It has been shown to inhibit cell growth and induce apoptosis in many types of cancer cells, making it a potential anti-cancer drug. It has also been used to study the role of the PI3K pathway in insulin signaling and glucose metabolism, as well as in the regulation of autophagy and inflammation.

properties

IUPAC Name

8-methyl-2-pyridin-3-yl-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-14-4-2-6-17-18(21(26)24-16-7-10-22-11-8-16)12-19(25-20(14)17)15-5-3-9-23-13-15/h2-13H,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIUWHRKKKKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.